N-Methyl-N-1,3-thiazol-2-ylnitramide

Description

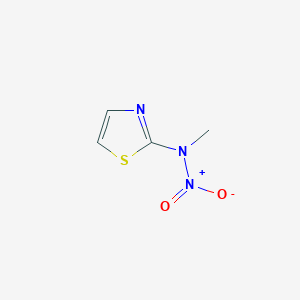

N-Methyl-N-1,3-thiazol-2-ylnitramide is a nitramide derivative featuring a 1,3-thiazole heterocyclic core substituted with a methyl group and a nitroamine (N–NO₂) functional group. The compound’s structure combines the electron-deficient nature of the nitramide moiety with the aromatic and coordination properties of the thiazole ring. The nitramide group is known for its strong electron-withdrawing effects, which may influence reactivity in substitution or cyclization reactions .

Properties

CAS No. |

59024-02-1 |

|---|---|

Molecular Formula |

C4H5N3O2S |

Molecular Weight |

159.17 g/mol |

IUPAC Name |

N-methyl-N-(1,3-thiazol-2-yl)nitramide |

InChI |

InChI=1S/C4H5N3O2S/c1-6(7(8)9)4-5-2-3-10-4/h2-3H,1H3 |

InChI Key |

PMPPERSGIVNNOG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=NC=CS1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolamine, N-methyl-N-nitro- typically involves the condensation of thiourea with an alpha-halo ketoneThe reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of thiazole derivatives, including 2-Thiazolamine, N-methyl-N-nitro-, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Thiazolamine, N-methyl-N-nitro- undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, aryl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

2-Thiazolamine, N-methyl-N-nitro- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Thiazolamine, N-methyl-N-nitro- involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A structurally related compound, N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (), provides a basis for comparison. Below is a detailed analysis:

Key Differences and Implications

Heterocyclic Core :

- The thiazole ring in the target compound is smaller (5-membered) and less sterically hindered than the fused benzodithiazine system in the reference compound. This difference likely results in higher reactivity for the thiazole derivative in electrophilic substitutions or metal coordination .

- The benzodithiazine’s sulfonyl groups (SO₂) enhance its polarity and hydrogen-bonding capacity, which may improve crystallinity compared to the nitramide-containing thiazole .

Functional Groups: The nitramide group (N–NO₂) in the target compound is more electron-withdrawing than the hydrazine (N–NH₂) group in the reference compound. This could make the thiazole derivative more susceptible to nucleophilic attack or redox reactions. The chloro and methyl substituents on the benzodithiazine improve lipophilicity, whereas the unsubstituted thiazole may exhibit lower membrane permeability .

Synthetic Yields: The reference compound was synthesized in 93% yield via a methylthio displacement reaction .

Spectroscopic Signatures :

- The absence of SO₂ peaks in the target compound’s IR spectrum would distinguish it from the benzodithiazine derivative. Additionally, the nitramide’s N–O stretching vibrations (~1500–1300 cm⁻¹) would be a key identifier .

Notes on Methodology and Validation

- Structural Characterization : The reference compound’s structure was validated via NMR, IR, and elemental analysis . For the target compound, similar techniques would apply, with additional attention to nitramide stability during analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.